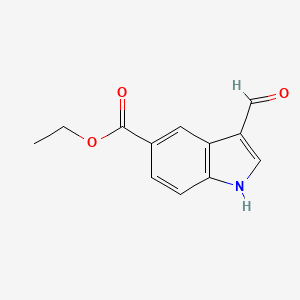

ethyl 3-formyl-1H-indole-5-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-formyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCFLTQKFKSXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610496 | |

| Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467458-46-4 | |

| Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Formyl-1H-indole-5-carboxylate

Introduction: Strategic Importance of a Functionalized Indole Scaffold

Ethyl 3-formyl-1H-indole-5-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is characterized by an indole nucleus, a versatile pharmacophore, functionalized with a reactive aldehyde group at the C3 position and an ethyl ester at the C5 position. This specific arrangement of functional groups makes it an ideal precursor for the synthesis of a diverse array of more complex molecules, including kinase inhibitors, antiviral agents, and organic electronic materials. The C3-formyl group serves as a crucial handle for introducing molecular complexity through reactions such as Wittig olefination, reductive amination, and condensation reactions, while the C5-ester allows for modifications via hydrolysis, amidation, or reduction.

This guide provides a comprehensive overview of the principal synthetic pathway to this key intermediate, focusing on the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of alternative methods.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely employed method for the C3-formylation of electron-rich heterocycles like indoles. It offers significant advantages in terms of yield, regioselectivity, and operational simplicity over other formylation techniques. The reaction utilizes a pre-formed or in situ generated Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring.

Causality of Experimental Choice: Why Vilsmeier-Haack?

The indole nucleus is an electron-rich aromatic system, but the reactivity of its pyrrole and benzene rings differs significantly. The C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack. The presence of the electron-withdrawing ethyl carboxylate group at the C5 position deactivates the benzene portion of the indole nucleus towards electrophilic substitution. This electronic effect further enhances the inherent selectivity of the Vilsmeier-Haack reaction, directing the formylation almost exclusively to the C3 position. The Vilsmeier reagent itself is a relatively mild electrophile compared to those generated in Friedel-Crafts acylations, which prevents over-reaction and decomposition of the sensitive indole core.

Mechanistic Deep Dive

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the ethyl 1H-indole-5-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate.

-

Aromatization and Intermediate Formation: A base, typically DMF from the reaction medium, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding an iminium salt intermediate.

-

Hydrolysis: During aqueous workup, water attacks the electrophilic carbon of the iminium salt. Subsequent elimination of dimethylamine and loss of a proton yields the final product, this compound.

Caption: The Vilsmeier-Haack reaction mechanism for indole formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a robust, self-validating procedure adapted from established methods for the formylation of substituted indoles.

Materials and Reagents:

-

Ethyl 1H-indole-5-carboxylate

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents relative to the indole). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5 molar equivalents) dropwise to the chilled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C. Stir the resulting mixture at this temperature for an additional 30 minutes. The solution may become a pale yellow, viscous liquid or a crystalline slurry.

-

Addition of Indole: Dissolve ethyl 1H-indole-5-carboxylate (1.0 molar equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier reagent mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously pour the mixture onto crushed ice with vigorous stirring.

-

Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8-9). This step hydrolyzes the iminium intermediate and neutralizes excess acid. Stir the resulting suspension for 1-2 hours until a precipitate forms.

-

Workup - Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol, ethyl acetate/hexanes, or by column chromatography on silica gel if necessary.

-

Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.

Alternative Synthetic Pathways

While the Vilsmeier-Haack reaction is preferred, other methods can achieve the formylation of indoles, albeit often with significant drawbacks.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.

Mechanism and Rationale: The reaction proceeds by generating dichlorocarbene (:CCl₂) as the reactive electrophile from chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide. The indole nitrogen is deprotonated by the strong base, and the resulting indolate anion attacks the dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the formyl group.

Caption: The Reimer-Tiemann reaction mechanism for indole formylation.

Limitations: The Reimer-Tiemann reaction is often plagued by low yields when applied to indoles. The strongly basic conditions can be incompatible with sensitive functional groups like esters, potentially leading to hydrolysis. Furthermore, the reaction can produce side products, including ring-expansion to form chloroquinolines, complicating purification.

Modern Catalytic and Alternative Methods

Recent research has focused on developing greener and more efficient formylation methods.

-

Iron-Catalyzed Formylation: An iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia has been developed, avoiding hazardous reagents like POCl₃. This method operates under mild conditions and is scalable.

-

Photochemical Formylation: A metal- and oxidant-free photochemical method uses aqueous glyoxylic acid as the formyl source under UV irradiation, offering a sustainable alternative.

-

Catalytic Vilsmeier-Haack: A catalytic version of the Vilsmeier-Haack reaction has been developed to minimize the use of stoichiometric and hazardous POCl₃.

Comparative Analysis of Synthesis Pathways

| Method | Reagents | Conditions | Typical Yield | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | Mild (0-50 °C) | High (often >80%) | High regioselectivity, reliable, scalable, tolerant of many functional groups. | Uses stoichiometric amounts of a hazardous and corrosive reagent (POCl₃). |

| Reimer-Tiemann | CHCl₃, NaOH/KOH | Harsh (basic, heat) | Low to Moderate | Inexpensive reagents, avoids strong acids. | Low yields, harsh conditions, potential for ester hydrolysis, side-product formation. |

| Iron-Catalyzed | FeCl₃, HCHO, NH₃ | Mild (130 °C) | Good to Excellent | Environmentally benign, avoids toxic reagents, scalable. | Requires higher temperatures, may have substrate scope limitations. |

| Photochemical | Glyoxylic acid, UV light | Ambient Temperature | Moderate to Good | Metal-free, oxidant-free, sustainable. | Requires specialized photochemical equipment, potential for substrate degradation. |

Conclusion

For the synthesis of this compound, the Vilsmeier-Haack reaction remains the gold standard. Its high regioselectivity, excellent yields, and operational simplicity make it the most efficient and trustworthy method for researchers in drug development and materials science. While alternative methods, particularly modern catalytic approaches, offer environmental benefits and are areas of active research, the Vilsmeier-Haack protocol provides a well-established, reproducible, and robust pathway to this critical synthetic intermediate. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, available resources, and environmental considerations.

References

- Fadda, A. A., & El-Mekabaty, A. (2015). The Reimer–Tiemann Reaction. ResearchGate.

- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.

- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72.

- Wikipedia. Reimer–Tiemann reaction.

- PubChem. Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles.

- Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

- Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2409-2413.

- SynArchive. Reimer-Tiemann Formylation.

- Al-Hourani, B. J., et al. (2016).

- Wang, C., et al. (2020). Regioselective C5−H Direct Iodination of Indoles.

- El-Sayed, M. I. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

- Yang, J.-D., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- Chatterjee, A., & Biswas, K. M. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.

- Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57.

- Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.

- Belskaya, N. P., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)

- Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546.

- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 225-231.

- Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 59(12), o1947-o1948.

A Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Formyl-1H-indole-5-carboxylate

Introduction

Ethyl 3-formyl-1H-indole-5-carboxylate is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its rigid indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, while the strategically positioned formyl and ethyl ester groups offer orthogonal chemical handles for molecular elaboration. The C3-formyl group serves as a versatile electrophilic site for constructing complex side chains, and the C5-ester provides a point for modifying solubility, polarity, or for further functional group interconversion. This guide provides an in-depth analysis of the synthesis, spectroscopic properties, chemical reactivity, and synthetic applications of this valuable building block, offering field-proven insights for researchers and drug development professionals.

Synthesis and Structural Elucidation

The construction of the this compound scaffold is most reliably achieved through the regioselective formylation of an appropriate indole precursor.

Principal Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group at the C3 position of electron-rich indole rings.[1][2] The causality behind this choice lies in the high nucleophilicity of the indole C3 position, which readily attacks the electrophilic Vilsmeier reagent. The reaction proceeds through two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the indole ring, specifically at C3, attacks the Vilsmeier reagent. This step is highly regioselective due to the ability of the indole nitrogen to stabilize the resulting cationic intermediate (the sigma complex). Subsequent hydrolysis of the iminium intermediate during aqueous work-up yields the final aldehyde product.[3]

This method is favored for its operational simplicity, use of readily available reagents, and generally high yields.[4]

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

The following protocol is a self-validating system for the synthesis of the title compound, based on established procedures for indole formylation.

Reagents and Materials:

-

Ethyl 1H-indole-5-carboxylate (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

-

Dichloromethane (DCM, optional co-solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool DMF in an ice bath to 0-5 °C. Add POCl₃ dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Indole Addition: Dissolve ethyl 1H-indole-5-carboxylate in a minimal amount of DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive substrates.

-

Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. This step hydrolyzes the intermediate to the desired aldehyde.

-

Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volume).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Properties

Characterization via spectroscopic methods is essential for confirming the identity and purity of the final compound. The data presented below are based on analysis of structurally analogous compounds, such as the corresponding methyl ester.[5]

| Property | Data |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | Expected to be a white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.4 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.5 (s, 1H, H-4), 8.3 (s, 1H, H-2), 7.9 (d, 1H, H-6), 7.6 (d, 1H, H-7), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~185.5 (CHO), 165.0 (C=O, ester), 139.0, 137.0, 128.0, 125.5, 125.0, 122.0, 118.0, 113.0 (Ar-C), 60.0 (OCH₂), 14.5 (CH₃) |

| Key IR Absorptions (cm⁻¹) | ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1660 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic) |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z = 218.08 |

Note: NMR chemical shifts (δ) are predicted based on published data for the analogous methyl ester and are reported in parts per million (ppm).[5] Coupling constants and precise peak positions may vary.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from its distinct reactive centers, which can be addressed with high selectivity.

Reactions at the C3-Formyl Group

The aldehyde functionality is the primary site for synthetic elaboration. Its electrophilic carbon is susceptible to a wide range of nucleophilic attacks.

-

Condensation Reactions: It readily undergoes Knoevenagel-type condensations with active methylene compounds. For instance, reaction with 2-thiohydantoin or rhodanine derivatives provides a direct route to analogues of the marine natural product aplysinopsin, which are of interest for their biological activities.[6]

-

Oxidation: The formyl group can be easily oxidized to the corresponding carboxylic acid (1H-indole-3,5-dicarboxylic acid monoethyl ester) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[7]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate) can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), leaving the ester group intact.

-

Reductive Amination: The formyl group can be converted into various amine functionalities via reductive amination, providing access to a diverse library of indole-3-methylamine derivatives.

Caption: Key chemical transformations of the C3-formyl group.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH) to form the corresponding anion.[8] This nucleophilic nitrogen can then be functionalized through:

-

N-Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, benzyl bromide) introduces substituents at the N1 position, which can significantly modulate the molecule's biological activity and physical properties.

-

N-Acylation/Sulfonylation: Treatment with acyl chlorides or sulfonyl chlorides yields N-protected derivatives, which can be useful for directing subsequent reactions or as final products themselves.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone of modern medicinal chemistry, and functionalized intermediates like this compound are critical tools in the synthesis of novel therapeutic agents.

A Versatile Scaffold for Library Synthesis

The presence of the C3-formyl group serves as a key diversification point. It enables the rapid generation of compound libraries through parallel synthesis techniques. By employing a range of condensation partners, amines for reductive amination, or various organometallic reagents, chemists can explore a vast chemical space around the indole core to identify and optimize new drug leads.

Case Study: Synthesis of Bioactive Heterocycles

As demonstrated in the literature, the title compound is a direct precursor to complex heterocyclic systems. Condensation reactions with thiohydantoin, rhodanine, or thiobarbituric acid derivatives have been successfully employed to synthesize a series of aplysinopsin and β-carboline thiohydantoin analogues.[6] These classes of compounds are known to possess a range of biological activities, including anticancer and antiviral properties, making this synthetic application highly relevant to drug discovery programs.

The broader indole scaffold is a well-established pharmacophore. Derivatives are known to act as potent and selective inhibitors of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), which is a key target in neurodegenerative diseases and diabetes.[9][10] The ability to functionalize both the C3 and C5 positions allows for fine-tuning of inhibitor potency and selectivity.

Conclusion

This compound is a high-value synthetic intermediate characterized by its accessible synthesis and versatile reactivity. The C3-formyl and C5-ester groups provide orthogonal handles for molecular diversification, enabling its use as a foundational building block in the synthesis of complex heterocyclic systems and libraries of potential drug candidates. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in the pursuit of novel chemical entities for both medicine and materials science.

References

- Benchchem. (n.d.). This compound | 467458-46-4. Benchchem.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- PubChemLite. (n.d.). Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3).

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

- Scribd. (n.d.). Indole 3 Carboxylate.

- Organic Syntheses. (n.d.). Procedure 3.

- ChemicalBook. (n.d.). 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR.

- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

- Chahal, M., Dhillon, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27404.

- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

- Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 3-Formyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indole Scaffold

Ethyl 3-formyl-1H-indole-5-carboxylate, identified by the CAS Number 467458-46-4 , is a highly functionalized indole derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its strategic importance lies in its trifunctional nature: a reactive aldehyde at the C3 position, a versatile ethyl carboxylate at the C5 position, and the inherent reactivity of the indole nucleus itself. This unique combination of functional groups makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory and anticancer properties. The presence of the formyl group at the C3 position provides a key handle for a variety of chemical transformations, such as condensations, oxidations, and reductions, allowing for the introduction of diverse molecular fragments. Simultaneously, the ethyl carboxylate at the C5 position offers a site for modification through hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering a technical resource for professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis and for the characterization of its derivatives. The following table summarizes key properties, compiled from available data for closely related analogs and predictive models.

| Property | Value | Source/Method |

| CAS Number | 467458-46-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₁NO₃ | - |

| Molecular Weight | 217.22 g/mol | - |

| Appearance | Likely a white to off-white or pale yellow solid | Analogy to similar compounds |

| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide | General solubility of indole esters |

| ¹H NMR (Predicted) | δ (ppm): 1.4 (t, 3H), 4.4 (q, 2H), 7.5-8.5 (m, 4H), 10.0 (s, 1H), 12.0 (br s, 1H) | Based on data for mthis compound and other indole-3-carboxaldehydes.[1][2] |

| ¹³C NMR (Predicted) | δ (ppm): 14.5, 61.0, 112.0, 120.0, 124.0, 125.0, 128.0, 137.0, 139.0, 166.0, 185.0 | Based on data for related indole carboxylates and carboxaldehydes.[3] |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1710 (C=O ester stretch), ~1660 (C=O aldehyde stretch), ~1600, 1480 (aromatic C=C stretch) | Characteristic vibrational frequencies for the functional groups present.[3] |

Synthesis of this compound: A Protocol Grounded in the Vilsmeier-Haack Reaction

The most logical and widely employed method for the introduction of a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[4][5] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). The starting material for this synthesis is the readily available ethyl 1H-indole-5-carboxylate.

Causality Behind Experimental Choices

The regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is a critical consideration. The C3 position is the most nucleophilic and sterically accessible site, leading to preferential formylation at this position. The electron-withdrawing nature of the ethyl carboxylate group at the C5 position deactivates the benzene portion of the indole ring towards electrophilic attack, further ensuring the desired C3-formylation. The choice of a non-protic solvent like DMF is twofold: it serves as a reagent for the formation of the Vilsmeier reagent and as a suitable medium for the reaction. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl 1H-indole-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-indole-5-carboxylate (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Caption: Relationship between functionality and potential bioactivity.

Conclusion

This compound is a strategically important and versatile building block in the field of medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of three distinct points of functionality allows for the creation of diverse and complex molecular architectures, making it a valuable precursor for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists in the ongoing quest for novel and effective pharmaceuticals.

References

- Tang, B., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8739-8748. [Link]

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

- MDPI. (2020).

- PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate.

- Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Scribd. (n.d.). Indole 3 Carboxylate.

- Organic Syntheses. (1977). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 56, 72. [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-formyl-1H-indole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, including the essential amino acid tryptophan, and serves as the core structural motif in a multitude of approved drugs and clinical candidates.[1][2] Among the vast landscape of functionalized indoles, ethyl 3-formyl-1H-indole-5-carboxylate emerges as a strategically important synthetic intermediate. Its unique arrangement of a reactive aldehyde at the C3 position and an ethyl ester at the C5 position provides a versatile platform for the construction of complex, biologically active molecules.[3] This guide offers a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, reactivity, and applications in the synthesis of pharmacologically relevant compounds.

Physicochemical and Structural Characteristics

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Verified |

| CAS Number | 467458-46-4 | [3][4][5][] |

| Molecular Formula | C₁₂H₁₁NO₃ | [4][7] |

| Molecular Weight | 217.22 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Based on related compounds[7] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and DMSO | Based on related compounds[7][8] |

| Melting Point | Not explicitly reported; related compounds have melting points ranging from 120-213 °C | [8] |

| Boiling Point | Not reported; likely to decompose at high temperatures |

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This powerful formylation technique is particularly effective for electron-rich aromatic and heteroaromatic compounds, such as indoles.[9] The reaction introduces a formyl group (-CHO), predominantly at the electron-rich C3 position of the indole ring.[9]

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][11] This electrophilic reagent then undergoes an electrophilic aromatic substitution reaction with the indole nucleus. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired 3-formylindole derivative.[11]

Figure 1: Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-5-carboxylate

The following is a representative, self-validating protocol adapted from established procedures for the formylation of indoles.[12][13]

Materials:

-

Ethyl 1H-indole-5-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve ethyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Spectroscopic Analysis and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the ethyl ester group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indole) | 11.0 - 12.0 | br s | - |

| CHO (formyl) | 9.9 - 10.1 | s | - |

| H-2 (indole) | 8.2 - 8.4 | s | - |

| H-4 (indole) | 8.0 - 8.2 | d | ~1.5 |

| H-6 (indole) | 7.8 - 8.0 | dd | ~8.5, ~1.5 |

| H-7 (indole) | 7.4 - 7.6 | d | ~8.5 |

| OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |

| OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |

Note: Predicted chemical shifts are based on data from similar compounds such as 1-ethyl-1H-indole-3-carbaldehyde and mthis compound and may vary depending on the solvent and experimental conditions.[14][15]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | 184 - 186 |

| C=O (ester) | 165 - 167 |

| C-7a | 136 - 138 |

| C-3a | 134 - 136 |

| C-2 | 130 - 132 |

| C-5 | 128 - 130 |

| C-3 | 124 - 126 |

| C-6 | 122 - 124 |

| C-4 | 120 - 122 |

| C-7 | 112 - 114 |

| OCH₂CH₃ | 60 - 62 |

| OCH₂CH₃ | 14 - 16 |

Note: Predicted chemical shifts are based on data from similar compounds and general knowledge of indole chemistry.[14]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a modifiable ester group, makes it a highly valuable building block in organic synthesis.

Reactions at the Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, providing access to indole-3,5-dicarboxylic acid derivatives.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a range of N-substituted aminomethylindoles.

-

Wittig and Related Reactions: Olefination reactions can be employed to extend the carbon chain at the C3 position, leading to the formation of vinylindoles.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile or cyanoacetates, to form Knoevenagel condensation products. These products are useful intermediates for the synthesis of more complex heterocyclic systems.

-

Morita–Baylis–Hillman Reaction: This carbon-carbon bond-forming reaction with activated alkenes can introduce a functionalized side chain at the C3 position.[16]

Figure 2: Key chemical transformations of the formyl group in this compound.

Reactions at the Ester Group

The ethyl ester at the C5 position can be manipulated to introduce further diversity:

-

Hydrolysis: Saponification of the ester yields the corresponding indole-5-carboxylic acid, which can be further functionalized.[8]

-

Amidation: Reaction with amines can form a variety of amides, which is a common strategy in drug design to modulate solubility and biological activity.

-

Reduction: Reduction of the ester to the corresponding alcohol provides another point for chemical modification.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. The indole scaffold is a key feature in many compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][17]

For instance, indole-5-carboxylic acid derivatives are utilized in the synthesis of tryptophan dioxygenase inhibitors and indolyl-quinolines, which have shown potential as anticancer agents.[8][18] Furthermore, the 3-formyl group is a common starting point for the synthesis of indole alkaloids and their analogues, a class of compounds with a rich history in medicine.[17] The ability to functionalize both the C3 and C5 positions of the indole ring allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

While specific examples of marketed drugs directly synthesized from this compound are not prominently documented, its utility as a building block is evident from the numerous synthetic strategies that employ similar 3-formylindole derivatives.[19][20][21]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for related indole aldehydes, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5] It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information. The compound should be stored in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a highly functionalized and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its formyl and ester groups provide a robust platform for the generation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, underscoring its importance as a valuable tool for medicinal and organic chemists.

References

- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Beilstein Journal of Organic Chemistry. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]

- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. Understanding Indole-5-carboxylic Acid: Properties, Sources, and Uses. [Link]

- ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

- Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

- Der Pharma Chemica. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- ResearchGate.

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

- ResearchGate.

- PubMed.

- PMC - NIH. Biomedical Importance of Indoles. [Link]

- MDPI.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- PubMed.

- PMC - NIH.

- MDPI.

- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

- Der Pharma Chemica.

- ChemSynthesis.

- Organic Syntheses. indole-3-aldehyde. [Link]

- Wikipedia. Indole-3-carbaldehyde. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 467458-46-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. 3-Formyl-5-ethoxycarbonyl-1H-indole suppliers & manufacturers in China [m.chemicalbook.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. rsc.org [rsc.org]

- 15. 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR [m.chemicalbook.com]

- 16. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 17. PubChemLite - Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]

- 18. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectral Characteristics of Ethyl 3-formyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-1H-indole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive aldehyde, a versatile ester, and a modifiable indole N-H, makes it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and predicting its reactivity in subsequent chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural correlations that govern its spectral behavior.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the aromatic indole core, the electron-withdrawing formyl and ethyl carboxylate groups, and the labile N-H proton, all contribute to its distinctive spectral fingerprint. The positioning of the formyl group at the electron-rich C3 position and the ester at the C5 position of the indole ring creates a specific electronic environment that is reflected in the chemical shifts and coupling constants observed in its NMR spectra. Similarly, the vibrational modes of the various functional groups give rise to characteristic absorption bands in the IR spectrum, while the molecule's mass and fragmentation patterns are elucidated through mass spectrometry.

Experimental Protocols

General Considerations for Spectral Analysis

For the acquisition of high-quality spectral data, it is crucial to use a sample of high purity. The compound should be dissolved in an appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃) and prepared as a KBr pellet or a thin film for IR spectroscopy. Mass spectrometry can be performed using various ionization techniques, with electrospray ionization (ESI) being a common choice for this type of molecule.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a wealth of information regarding the number, environment, and connectivity of the protons in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | NH |

| ~10.0 | s | 1H | CH O |

| ~8.6 | s | 1H | H-4 |

| ~8.4 | s | 1H | H-2 |

| ~7.9 | d | 1H | H-6 |

| ~7.6 | d | 1H | H-7 |

| ~4.3 | q | 2H | OCH ₂CH₃ |

| ~1.3 | t | 3H | OCH₂CH ₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Indole N-H Proton: A broad singlet observed at a downfield chemical shift of approximately 12.5 ppm is characteristic of the indole N-H proton. Its broadness is a result of quadrupole broadening and potential hydrogen bonding.

-

Aldehyde Proton: The sharp singlet at around 10.0 ppm is unequivocally assigned to the formyl proton (CHO). Its downfield position is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The protons on the indole ring appear in the aromatic region (7.5-8.6 ppm). The proton at the C4 position (H-4) is typically the most deshielded due to the anisotropic effects of both the fused benzene ring and the C5-ester group, appearing as a singlet. The proton at C2 (H-2) also appears as a singlet further downfield. The protons at C6 and C7 will appear as doublets, with their coupling constants providing information about their ortho relationship.

-

Ethyl Ester Protons: The ethyl group of the ester gives rise to a quartet at approximately 4.3 ppm for the methylene protons (OCH₂CH₃) and a triplet at around 1.3 ppm for the methyl protons (OCH₂CH₃). The splitting pattern (quartet and triplet) and the integration values (2H and 3H, respectively) are classic indicators of an ethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C HO |

| ~166.0 | C O₂Et |

| ~140.0 | C-7a |

| ~138.0 | C-3a |

| ~135.0 | C-2 |

| ~128.0 | C-5 |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~118.0 | C-3 |

| ~112.0 | C-7 |

| ~60.0 | OC H₂CH₃ |

| ~14.0 | OCH₂C H₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals. The aldehyde carbonyl carbon (CHO) is expected around 185.0 ppm, while the ester carbonyl carbon (CO₂Et) will be slightly upfield at approximately 166.0 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring will appear in the range of 112.0 to 140.0 ppm. The quaternary carbons (C-3, C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Ethyl Ester Carbons: The methylene carbon (OCH₂CH₃) of the ethyl group is observed around 60.0 ppm, and the methyl carbon (OCH₂CH₃) appears upfield at about 14.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1710 | Strong, Sharp | C=O Stretch (Ester) |

| ~1670 | Strong, Sharp | C=O Stretch (Aldehyde) |

| ~1600-1450 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation of the IR Spectrum:

-

N-H Stretching: A strong and broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The broadening is due to hydrogen bonding.

-

C=O Stretching: Two distinct and strong carbonyl absorption bands are expected. The ester carbonyl stretch typically appears at a higher wavenumber (around 1710 cm⁻¹) compared to the aldehyde carbonyl stretch (around 1670 cm⁻¹). This difference is due to the electronic effects of the adjacent oxygen atom in the ester.

-

C=C Aromatic Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic indole ring system.

-

C-O Stretching: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₁NO₃), the expected molecular weight is approximately 217.22 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 217.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester functionality. Loss of carbon monoxide (-28 Da) from the aldehyde group is also a plausible fragmentation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis Workflow

A common and effective method for the preparation of this compound is the Vilsmeier-Haack reaction .[1] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Caption: Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol for Vilsmeier-Haack Formylation:

-

Reagent Preparation: In a cooled, dry flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF). Stir the mixture until the Vilsmeier reagent is formed.

-

Reaction: Dissolve ethyl indole-5-carboxylate in a suitable solvent (e.g., DMF or CH₂Cl₂) and cool the solution. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution, maintaining a low temperature.

-

Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold water or a buffered aqueous solution (e.g., sodium acetate).

-

Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

The spectral data of this compound provides a clear and consistent picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the molecular ion peak in the mass spectrum collectively serve as a robust analytical toolkit for the unambiguous identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers by providing the necessary spectral information and interpretation to confidently utilize this compound in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-formyl-1H-indole-5-carboxylate

This guide provides a comprehensive technical overview of the solubility profile of ethyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in synthetic organic chemistry and pharmaceutical research.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental determination of its solubility, discusses the underlying physicochemical principles, and offers detailed protocols for accurate measurement.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For this compound, a molecule featuring a polar indole core, a hydrogen-bond-accepting formyl group, and a lipophilic ethyl ester, understanding its solubility is paramount. This parameter dictates its handling in synthetic reactions, its formulation into delivery systems, and ultimately, its bioavailability. Poor solubility can lead to erratic absorption and diminished efficacy, making a thorough solubility assessment an indispensable step in the drug discovery and development cascade.

The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[2] The presence of both a formyl and a carboxylate functionality on this compound makes it a versatile building block for creating more complex and potentially therapeutic molecules.[1][3] A comprehensive understanding of its solubility in various solvent systems is therefore crucial for its effective utilization.

Predicted Solubility Profile of this compound

While specific experimental data for the solubility of this compound is not extensively published, a qualitative and quantitative estimation can be derived from the behavior of structurally similar indole derivatives.[3][4] The following table summarizes the predicted solubility in a range of common laboratory solvents, categorized by their polarity and protic nature. This data provides a foundational guide for solvent selection in synthesis, purification, and formulation.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Qualitative Assessment |

| Water | Polar Protic | < 0.1 | Insoluble |

| Methanol | Polar Protic | ~10-20 | Soluble |

| Ethanol | Polar Protic | ~5-15 | Moderately Soluble |

| Isopropanol | Polar Protic | ~1-5 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | ~20-30 | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Freely Soluble |

| Dichloromethane (DCM) | Nonpolar | ~5-10 | Moderately Soluble |

| Ethyl Acetate | Polar Aprotic | ~10-20 | Soluble |

| Hexanes | Nonpolar | < 0.1 | Insoluble |

Note: These values are estimations and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

To establish a definitive solubility profile, a robust experimental protocol is essential. The following section details a step-by-step workflow for determining the thermodynamic solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its ability to allow the system to reach equilibrium, providing a true measure of thermodynamic solubility. The selection of analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is based on their sensitivity and specificity for quantifying indole derivatives.[2][5]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Shaker incubator

-

Centrifuge

-

0.22 µm syringe filters

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Add an excess of solid this compound to each vial containing 1 mL of the respective test solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare an appropriate dilution of the filtered supernatant with the mobile phase (for HPLC) or the respective solvent (for UV-Vis).

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method.[5][6]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Factors Influencing Solubility

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent.

Molecular Structure

-

Indole Ring: The bicyclic aromatic indole core is largely nonpolar, contributing to its solubility in organic solvents. The N-H group can act as a hydrogen bond donor.

-

Formyl Group: The aldehyde at the 3-position is a polar, hydrogen bond accepting group.

-

Ethyl Carboxylate Group: The ester at the 5-position adds to the molecule's polarity and provides another site for hydrogen bond acceptance. The ethyl group contributes to its lipophilicity.

Solvent Properties

-

Polarity: Polar solvents like DMSO and DMF are excellent solvents due to their ability to engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Hydrogen Bonding: Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.

-

pH: For compounds with ionizable groups, pH can dramatically affect solubility. While this compound does not have a strongly acidic or basic group, the indole N-H is weakly acidic. In highly basic solutions, deprotonation could increase aqueous solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. The provided protocols and theoretical background are intended to empower researchers to make informed decisions regarding solvent selection and to accurately measure this critical physicochemical property. An experimentally verified solubility profile is fundamental to advancing the use of this versatile indole derivative in both synthetic chemistry and the development of novel therapeutics.

References

- E. F. Rossomando, J. F. L. Lee, K. M. L. Lee, "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography," Journal of Liquid Chromatography, vol. 10, no. 5, pp. 899-913, 1987. [URL: https://www.tandfonline.com/doi/abs/10.1080/0148-3918708071858]

- S. A. H. S. Al-Khafaji, "Colorimetric Determination of Indole using p-hydroxybenzaldehyde," International Journal of Engineering and Applied Sciences, vol. 3, no. 5, pp. 58-62, 2016. [URL: https://www.ijeas.

- A. Kumar, J. M. S. Kumar, "A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples," Applied and Environmental Microbiology, vol. 82, no. 18, pp. 5652-5657, 2016. [URL: https://aem.asm.org/content/82/18/5652]

- Benchchem, "this compound | 467458-46-4," Benchchem, 2023. [URL: https://www.benchchem.com/product/467458-46-4]

- CymitQuimica, "CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate," CymitQuimica, 2023. [URL: https://www.cymitquimica.com/cas/18450-27-6]

- S. T. Al-Janabi, "Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique," International Journal of Pharmaceutical Quality Assurance, vol. 12, no. 2, pp. 240-245, 2021. [URL: https://www.researchgate.

- A. Gharaibeh, S. K. N. Kalakonda, B. B. R. R. Tatiparthi, et al., "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues," Molecules, vol. 27, no. 15, p. 4991, 2022. [URL: https://www.mdpi.com/1420-3049/27/15/4991]

- ChemicalBook, "Indole-5-carboxaldehyde | 1196-69-6," ChemicalBook, 2023. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9279647.htm]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijeas.org [ijeas.org]

- 3. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 4. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Ethyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide for Chemical Innovators

An In-Depth Exploration of a Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative: ethyl 3-formyl-1H-indole-5-carboxylate. The presence of a reactive aldehyde at the C-3 position and an ester at the C-5 position makes this molecule a highly versatile intermediate for the synthesis of complex heterocyclic systems with significant biological activity. This document provides a comprehensive overview of its synthesis, mechanistic underpinnings, and applications in drug development, tailored for researchers and scientists in the field.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of this compound points to a two-step synthetic strategy. The formyl group at the electron-rich C-3 position of the indole ring is a classic target for electrophilic formylation. This leads to the identification of ethyl 1H-indole-5-carboxylate as the immediate precursor. The synthesis of this precursor, in turn, can be achieved through established indole ring formation methodologies.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: Ethyl 1H-indole-5-carboxylate

The construction of the indole ring is a well-established area of organic synthesis, with several named reactions offering reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis

One of the most common methods for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of ethyl 1H-indole-5-carboxylate, a potential route would involve the reaction of 4-ethoxycarbonylphenylhydrazine with a suitable pyruvate derivative.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative and often high-yielding route to indole-2-carboxylates, which can be subsequently modified. This reaction involves the coupling of a diazonium salt with a β-keto ester, followed by cyclization. For the synthesis of 5-substituted indole derivatives, this method has proven effective[1]. While not a direct route to the 5-carboxylate, it highlights a powerful tool in the synthetic chemist's arsenal for accessing diverse indole cores.

A detailed procedure for a related compound, ethyl 2-methyl-1H-indole-5-carboxylate, is available in Organic Syntheses, providing a solid foundation for the synthesis of the unsubstituted analog[2].

Table 1: Spectroscopic Data for a Representative Indole-3-carboxylate Precursor (Methyl 1H-indole-3-carboxylate)

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Signal | Chemical Shift (ppm) |

| NH | ~11.5 (broad s) | br s | C=O | ~165 |

| H-2 | ~8.1 | s | C-3a | ~136 |

| H-4 | ~8.0 | d | C-7a | ~126 |

| H-7 | ~7.5 | d | Aromatic CHs | 112-124 |

| H-5, H-6 | 7.2-7.3 | m | C-3 | ~107 |

| OCH₃ | ~3.8 | s | OCH₃ | ~51 |

Note: Data is for a closely related compound and serves as an illustrative example. Chemical shifts can vary depending on the solvent and substitution pattern.[3]

The Vilsmeier-Haack Reaction: Formylation of the Indole Core

The introduction of a formyl group at the C-3 position of the indole ring is most commonly achieved through the Vilsmeier-Haack reaction[4]. This reaction employs a Vilsmeier reagent, an electrophilic species generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃)[5].

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus oxychloride. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich indole ring, particularly the C-3 position, attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired 3-formylindole.

Caption: Simplified workflow of the Vilsmeier-Haack formylation of ethyl 1H-indole-5-carboxylate.

Experimental Protocol: A General Procedure

Materials:

-

Ethyl 1H-indole-5-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

-

Reaction with Indole: Dissolve ethyl 1H-indole-5-carboxylate in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Spectroscopic Data for a Representative 3-Formylindole (1H-indole-3-carbaldehyde)

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Signal | Chemical Shift (ppm) |

| CHO | ~10.0 | s | C=O | ~185 |

| NH | ~8.8 (broad s) | br s | C-3a | ~137 |

| H-2 | ~8.3 | s | C-7a | ~136 |